Chemical Structure & Technical Profile: 3-Pyrrolidinyl Acetate Hydrochloride
Chemical Structure & Technical Profile: 3-Pyrrolidinyl Acetate Hydrochloride
Executive Summary
3-Pyrrolidinyl acetate hydrochloride (also known as 3-acetoxypyrrolidine hydrochloride) is a heterocyclic building block and pharmacophore characterized by a pyrrolidine ring substituted at the C3 position with an acetate ester.[1][2][3] It serves as a rigidified structural analog of acetylcholine, making it a critical probe in cholinergic receptor research (muscarinic agonists) and a versatile intermediate in Fragment-Based Drug Discovery (FBDD).
This guide details the structural dynamics, validated synthesis protocols, and stability profiles required for the rigorous application of this compound in medicinal chemistry.
Part 1: Structural Analysis & Stereochemistry
Molecular Architecture
The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) in a salt form. The protonation of the secondary amine (
-
Core Scaffold: Pyrrolidine (Tetrahydropyrrole).
-
Functionalization: C3-Esterification (Acetate group).
-
Counterion: Chloride (
), stabilizing the ammonium cation.
Stereochemical Considerations
The C3 carbon is a chiral center. The biological activity of 3-pyrrolidinyl acetate derivatives is highly stereodependent.
-
(S)-Enantiomer: Often exhibits higher affinity for muscarinic receptors due to topological similarity to the natural neurotransmitter acetylcholine in its bioactive conformation.
-
(R)-Enantiomer: Frequently utilized as a chiral scaffold for non-cholinergic targets or as a negative control in binding assays.
3D Conformational Dynamics (Graphviz Visualization)
The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain. The diagram below illustrates the connectivity and the critical ester linkage susceptible to hydrolysis.
Figure 1: Connectivity graph highlighting the chiral center (C3) and the ester linkage critical for pharmacological activity.
Part 2: Physicochemical Properties
The hydrochloride salt significantly alters the physical handling properties compared to the free base.
| Property | Data | Context |
| IUPAC Name | Pyrrolidin-3-yl acetate hydrochloride | Systematic nomenclature |
| CAS Number | 1219949-49-1 | Specific to the HCl salt form |
| Molecular Formula | Includes counterion | |
| Molecular Weight | 165.62 g/mol | Free base: ~129.16 g/mol |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Polar ionic character allows aqueous stock solutions |
| pKa (Conj.[1][2][3][4] Acid) | ~10.5 (Pyrrolidine N) | Highly basic nitrogen; protonated at physiological pH |
| H-Bond Donors | 2 ( | Critical for receptor docking |
| H-Bond Acceptors | 2 (Ester O, Carbonyl O) | Interaction points for binding pockets |
Part 3: Synthetic Pathways (Technical Protocol)
Synthesis Strategy: The "Protection-First" Route
Direct acetylation of 3-pyrrolidinol is prone to O- vs N-acetylation competition and polymerization. The authoritative route utilizes N-Boc protection to ensure regioselectivity for the O-acylation, followed by acidolytic deprotection.
Step-by-Step Methodology
Reagents: 3-Pyrrolidinol, Di-tert-butyl dicarbonate (
Phase 1: N-Protection
-
Dissolution: Dissolve 3-pyrrolidinol (1.0 eq) in DCM at 0°C.
-
Addition: Add
(1.5 eq) followed by slow addition of (1.1 eq). -
Reaction: Stir at RT for 4 hours. Monitor by TLC (Visualize with Ninhydrin; disappearance of free amine).
-
Workup: Wash with 1M citric acid (removes amines), brine, dry over
, and concentrate. Yields N-Boc-3-pyrrolidinol.
Phase 2: O-Acetylation
-
Setup: Dissolve N-Boc-3-pyrrolidinol in dry DCM. Add Pyridine (2.0 eq) and DMAP (0.1 eq, catalyst).
-
Acylation: Add Acetic Anhydride (1.5 eq) dropwise at 0°C.
-
Completion: Warm to RT and stir 12h.
-
Purification: Quench with saturated
. Extract with DCM. The product (N-Boc-3-acetoxypyrrolidine) is usually an oil.
Phase 3: Deprotection & Salt Formation[2]
-
Cleavage: Dissolve the intermediate in dry 1,4-dioxane.
-
Acidification: Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.
-
Precipitation: Stir for 2-4 hours. The product, 3-pyrrolidinyl acetate hydrochloride , will precipitate as a white/off-white solid.
-
Isolation: Filter the solid under inert atmosphere (Argon). Wash with cold diethyl ether to remove organic byproducts. Dry under high vacuum.
Reaction Workflow Diagram
Figure 2: Step-wise synthetic pathway ensuring regioselective O-acetylation via N-Boc protection.
Part 4: Stability & Handling (Critical Control Points)
Hydrolysis Risk
The ester linkage at C3 is susceptible to hydrolysis, particularly in the presence of moisture and base.
-
Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon releases acetic acid and reverts the molecule to 3-pyrrolidinol.
-
pH Sensitivity: Stable in acidic media (pH < 4). Rapidly hydrolyzes at pH > 8.
Storage Protocol
-
Temperature: -20°C (Long term).
-
Atmosphere: Store under Argon or Nitrogen.[3][5] Hygroscopic nature of the HCl salt attracts moisture, accelerating ester hydrolysis.
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions; use DMSO or anhydrous DMF.
Part 5: Pharmacological Context[1][7]
Muscarinic Agonism
3-Pyrrolidinyl acetate is a "rigidified" analog of acetylcholine. By constraining the flexible ethylamine chain of acetylcholine into a pyrrolidine ring, the molecule probes the steric requirements of the Muscarinic Acetylcholine Receptor (mAChR) binding pocket.
-
Binding Mode: The protonated nitrogen mimics the quaternary ammonium of ACh (cation-pi interactions with Trp/Tyr residues). The ester oxygen accepts hydrogen bonds from Asn/Thr residues.[6]
-
Selectivity: While generally non-selective across M1-M5 subtypes, derivatives substituted at the nitrogen (e.g., N-methyl-3-acetoxypyrrolidine) show varying degrees of partial agonism.
Fragment-Based Drug Discovery (FBDD)
In modern drug development, this molecule serves as a high-solubility, low-molecular-weight fragment.
-
Vector: The secondary amine allows for rapid library expansion via reductive amination or amide coupling, growing the fragment into adjacent binding pockets.
References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1219949-49-1, Pyrrolidin-3-yl acetate hydrochloride. Retrieved from .
- Synthetic Methodology (Protection/Deprotection): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard protocol for Boc removal and ester stability).
-
Pharmacological Application (Muscarinic Agonists): Scapecchi, S., et al. (2008).[7] Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists.[7] Journal of Medicinal Chemistry, 51(13), 3905-3912.[7]
- Larsson, L. (1980). Hydrolysis of esters of 3-hydroxypyrrolidine and 3-hydroxyquinuclidine. Acta Pharmaceutica Suecica.
Sources
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]
- 2. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
